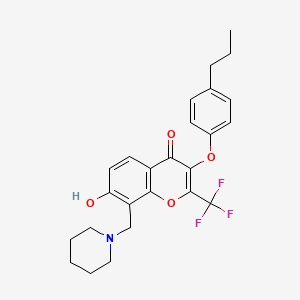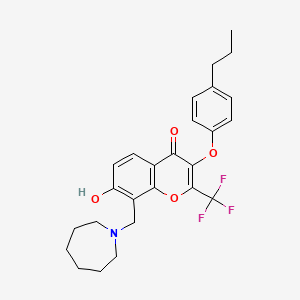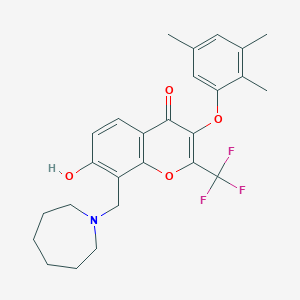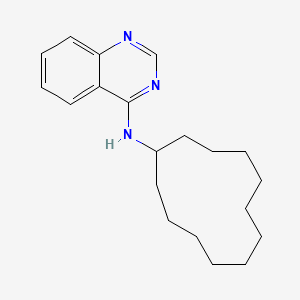![molecular formula C19H12N2O3 B7750912 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile](/img/structure/B7750912.png)
2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromenes, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-Hydroxyphenyl)chromen-4-ylidene]propanedinitrile
- 2-[2-(4-Methoxyphenyl)chromen-4-ylidene]propanedinitrile
- 2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]acetonitrile
Uniqueness
2-[2-(4-Hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological activities . This combination of functional groups enhances its potential for various applications compared to similar compounds .
Eigenschaften
IUPAC Name |
2-[2-(4-hydroxy-3-methoxyphenyl)chromen-4-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c1-23-19-8-12(6-7-16(19)22)18-9-15(13(10-20)11-21)14-4-2-3-5-17(14)24-18/h2-9,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVLGELUYXKBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C#N)C#N)C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7750835.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7750837.png)
![5,6-Dimethyl-3-[2-(3-nitrophenyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7750843.png)

![8-[(Dipropylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750860.png)

![7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one](/img/structure/B7750867.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one](/img/structure/B7750868.png)

![3-(4-Chlorophenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750889.png)
![3-(4-Chlorophenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7750891.png)
![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B7750899.png)

![(E)-3-hydroxypropyl-[2-(4-methoxyphenyl)-5,7-dimethylchromen-4-ylidene]azanium;perchlorate](/img/structure/B7750914.png)
